8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexylamino group attached to a purine ring, which is further substituted with methyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of cyclohexylamine with a suitable purine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like tetrabutylammonium iodide (TBAI) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit sodium channels, affecting nerve conduction and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione include:
Cyclohexylamine: A simpler amine with similar structural features.
8-Hydroxyquinoline derivatives: Compounds with a purine-like structure and diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H25N5O2 |
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Molecular Weight |
319.40 g/mol |
IUPAC Name |
8-(cyclohexylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-4-10-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
JUDRZAFUHAMBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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